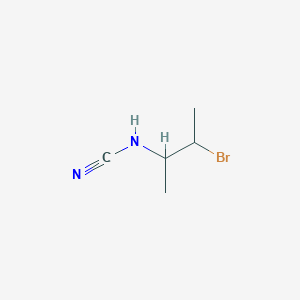
(3-Bromobutan-2-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromobutan-2-yl)cyanamide is an organic compound with the molecular formula C4H7BrN2 It is a derivative of cyanamide, where the cyanamide group is attached to a bromobutan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromobutan-2-yl)cyanamide typically involves the reaction of 3-bromobutan-2-one with cyanamide under specific conditions. One common method is to react 3-bromobutan-2-one with cyanamide in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3-Bromobutan-2-yl)cyanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as cyanide ions, leading to the formation of nitriles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium or potassium cyanide in ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nitriles: Formed through nucleophilic substitution reactions.
Amines: Formed through reduction reactions.
Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
(3-Bromobutan-2-yl)cyanamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including as anticancer and antiviral agents.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3-Bromobutan-2-yl)cyanamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyanamide group can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions can lead to the formation of various products with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
(3-Chlorobutan-2-yl)cyanamide: Similar structure but with a chlorine atom instead of bromine.
(3-Iodobutan-2-yl)cyanamide: Similar structure but with an iodine atom instead of bromine.
(3-Fluorobutan-2-yl)cyanamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(3-Bromobutan-2-yl)cyanamide is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
90304-07-7 |
|---|---|
Molecular Formula |
C5H9BrN2 |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
3-bromobutan-2-ylcyanamide |
InChI |
InChI=1S/C5H9BrN2/c1-4(6)5(2)8-3-7/h4-5,8H,1-2H3 |
InChI Key |
XKCJPUWWJPQRIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)Br)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)
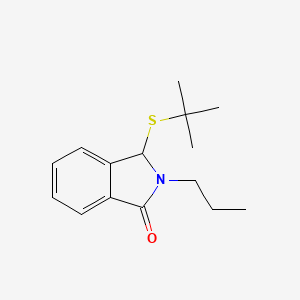
![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)
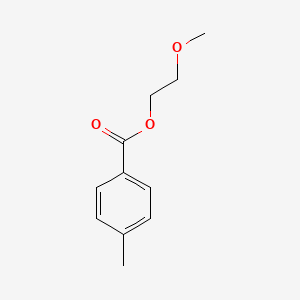
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
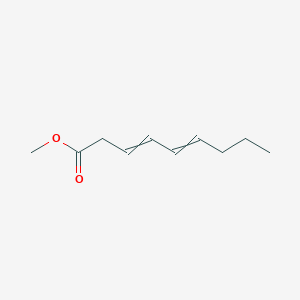
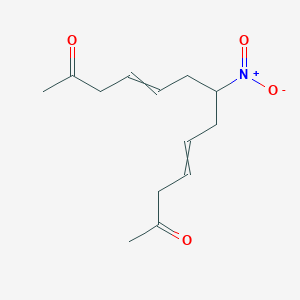
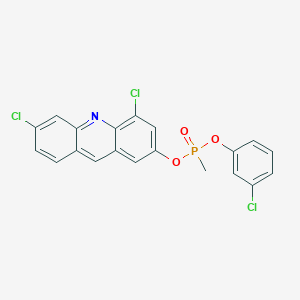

![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
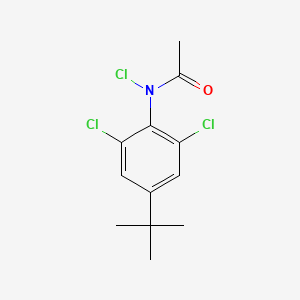
![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
